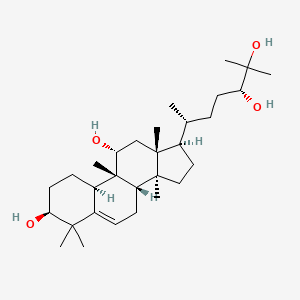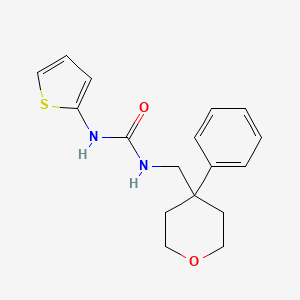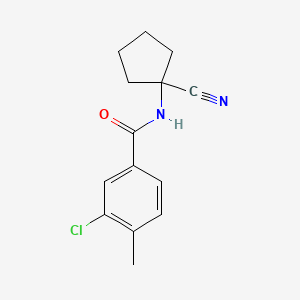
Mogrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mogrol is a cucurbitane-type tetracyclic triterpenoid compound, primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is the aglycone involved in the synthesis of mogrosides, which are natural sweeteners. Mogrosides are digested into this compound in vivo, making this compound the main functional unit responsible for the pharmacological effects of mogrosides . This compound has been shown to have various health benefits, including antihyperglycemic, antilipidemic, neuroprotective, and anticancer properties .
Applications De Recherche Scientifique
Mogrol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing mogrosides and other triterpenoid derivatives.
- Studied for its potential as a natural sweetener and flavor enhancer.
Biology:
- Investigated for its role in modulating metabolic pathways and enzyme activities.
- Studied for its effects on cellular processes such as apoptosis, inflammation, and oxidative stress.
Medicine:
- Explored for its antihyperglycemic and antilipidemic effects through the activation of AMP-activated protein kinase .
- Studied for its neuroprotective effects against memory impairment, neuroinflammation, and apoptosis .
- Investigated for its anticancer properties, particularly in leukemia, by inhibiting the extracellular signal-regulated kinase and signal transducer and activator of transcription pathways .
Industry:
- Used in the production of natural sweeteners and health supplements.
- Studied for its potential applications in functional foods and nutraceuticals .
Mécanisme D'action
Target of Action
Mogrol, a triterpene found in the fruits of Siraitia grosvenorii, has been identified to interact with several important targets, including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in various cellular processes, including inflammation, cell growth, and apoptosis .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the ERK1/2 and STAT3 pathways, particularly suppressing p-ERK1/2 and p-STAT3 . This inhibition leads to the suppression of Bcl-2 expression, a protein that prevents apoptosis, thereby inducing cell apoptosis . Furthermore, this compound enhances the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest .
Biochemical Pathways
This compound affects several biochemical pathways. It plays important roles in antihyperglycemic and antilipidemic activities through activating the AMP-activated protein kinase pathway . Additionally, this compound can stimulate G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in a TGR5-dependent manner .
Pharmacokinetics
This compound is a biometabolite of mogrosides, and it is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound suppresses leukemia cell growth, induces cell apoptosis, and results in cell cycle arrest . It also alleviates Aβ1–42-induced memory impairments, inhibits Aβ1–42-induced microglia overactivation, and prevents Aβ1–42-triggered apoptotic response in the hippocampus . Furthermore, this compound suppresses Aβ1–42-activated NF-κB signaling, reducing the production of proinflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the formation of artificial mogrosides or this compound compounds may be due to the combination effects of protonation, dehydration, oxidation, and the shift or rearrangement of double bonds . .
Analyse Biochimique
Biochemical Properties
Mogrol interacts with several important targets, including AMPK, TNF-α, and NF-κB . These interactions play a crucial role in its biochemical reactions. This compound is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .
Cellular Effects
This compound has been observed to have neuroprotective, anticancer, anti-inflammatory, antiobesity, antidiabetes properties, and exerting a protective effect on different organs such as the lungs, bone, brain, and colon . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse pharmacological properties .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mogrol can be synthesized through the biotransformation of mogrosides. The process involves the hydrolysis of mogrosides using acid, digestive enzymes, or intestinal microflora to produce this compound . Additionally, a de novo biosynthesis pathway of this compound has been constructed in Saccharomyces cerevisiae, involving the enhancement of precursor supply, inhibition of the sterol synthesis pathway, and optimization of P450 enzyme expression .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of mogrosides from Siraitia grosvenorii fruit, followed by their hydrolysis to this compound. The yield of mogrosides from the fruit is relatively low, ranging from 0.55% to 0.65% . Efforts are being made to improve the production of this compound through metabolic engineering and optimization of biosynthesis pathways in microbial systems .
Analyse Des Réactions Chimiques
Types of Reactions: Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
Comparaison Avec Des Composés Similaires
Mogrol is unique among triterpenoids due to its specific structure and pharmacological properties. Similar compounds include:
Mogrosides: Glycosylated derivatives of this compound, known for their intense sweetness and health benefits.
Cucurbitacins: Another group of cucurbitane-type triterpenoids with various biological activities, including anticancer and anti-inflammatory effects.
Ginsenosides: Triterpenoid saponins found in ginseng, known for their adaptogenic and medicinal properties.
This compound stands out due to its specific activation of AMPK and inhibition of ERK and STAT pathways, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBBRAAICDTIS-AYEHCKLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2503588.png)
![8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)


![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)




![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide](/img/structure/B2503601.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)
